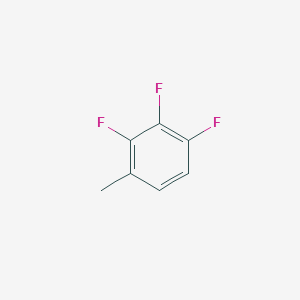

2,3,4-Trifluorotoluene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 2,3,4-trifluorotoluene has been explored through various methods. For instance, the synthesis of 3,5-dichloro-4-fluoro-trifluorotoluene from 3,4,5-dichloro-trifluoro-toluene using potassium fluoride (KF) through phase transfer catalysis showcases a method of synthesizing closely related compounds (Chen Bao-rong, 2010).

Molecular Structure Analysis

Detailed molecular structure analysis of 2,3,4-trifluorotoluene and its isotopologues has been conducted using microwave rotational spectroscopy. This analysis provides insights into the rotational constants, centrifugal distortion constants, and the barrier to methyl rotation, contributing to a deeper understanding of the molecular geometry and internal dynamics of trifluorotoluenes (K.P. Rajappan Nair et al., 2020).

Chemical Reactions and Properties

Investigations into the chemical reactions of trifluorotoluene derivatives have shown that these compounds can undergo highly regio- and stereoselective addition reactions. For example, a tungsten-trifluorotoluene complex demonstrated the potential for synthesizing highly substituted trifluoromethylcyclohexenes, indicating the versatility of trifluorotoluenes in organic synthesis (Katy B. Wilson et al., 2017).

Applications De Recherche Scientifique

Molecular Structure and Rotation : Nair et al. (2020) studied the microwave rotational spectra of 2,3,4-Trifluorotoluene. They recorded spectra in a frequency range and analyzed them to yield rotational constants, centrifugal distortion constants, and barriers to methyl rotation. This research is important for understanding the molecular structure and internal dynamics of such compounds (Nair et al., 2020).

Chemical Synthesis and Reactivity : Wilson et al. (2017) explored the effects of an electron-withdrawing group on the organic chemistry of an η2-bound benzene ring using a trifluorotoluene complex. This complex was found to undergo a regio- and stereoselective addition reaction, leading to the synthesis of highly substituted trifluoromethylcyclohexenes, demonstrating the compound's utility in complex organic syntheses (Wilson et al., 2017).

Synthesis of Derivatives : Chen Bao-rong (2010) researched the synthesis process of 3,5-dichloro-4-fluoro-trifluorotoluene, a derivative of trifluorotoluene. This study highlights the compound's potential for further chemical transformations and applications in material science or pharmaceuticals (Chen Bao-rong, 2010).

Photolytic and OH Radical Induced Oxidation : Leitner et al. (1996) conducted experiments on the oxidation of trifluorotoluene and derivatives in aqueous solutions, showing how these compounds react under specific conditions, which is crucial for understanding their environmental impact and potential applications in waste treatment or environmental remediation (Leitner et al., 1996).

Molybdenum Coordination and Reactivity : Myers et al. (2017) described the preparation of complexes involving trifluorotoluene. These complexes showed potential for synthesizing functionalized cyclohexadienes, illustrating the role of trifluorotoluene in complex metal-organic frameworks and catalysis (Myers et al., 2017).

Nuclear Magnetic Resonance Spectra Analysis : Kostelnik et al. (1969) recorded and analyzed the proton spectra of α,α,α-trifluorotoluene. Their research provides insights into the electronic structure and behavior of such molecules, which is valuable in fields like material science and analytical chemistry (Kostelnik et al., 1969).

Fluorine-containing Amorphous Hydrogenated Carbon Films : Durrant et al. (1996) produced films from trifluorotoluene mixtures using plasma-enhanced chemical vapor deposition. This research highlights the potential applications of trifluorotoluene in the development of novel materials and coatings (Durrant et al., 1996).

Safety and Hazards

The safety data sheet for 2,3,4-Trifluorotoluene indicates that it is a flammable liquid and vapor. Precautions include keeping away from heat, sparks, open flames, and hot surfaces. It is recommended to use personal protective equipment, ensure adequate ventilation, and take precautionary measures against static discharge .

Mécanisme D'action

Target of Action

2,3,4-Trifluorotoluene is a fluorinated building block

Mode of Action

It’s known that the corona discharge of 2,3,4-trifluorotoluene generates difluorobenzyl radicals .

Biochemical Pathways

The generation of difluorobenzyl radicals suggests that it may be involved in radical-related biochemical processes .

Pharmacokinetics

Its physical properties such as its liquid form, density of 1222 g/mL at 25 °C, and boiling point of 126-127 °C may influence its pharmacokinetic behavior.

Result of Action

The generation of difluorobenzyl radicals suggests that it may induce radical-related changes in the cellular environment .

Propriétés

IUPAC Name |

1,2,3-trifluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQPEHJWTXCLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049436 | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193533-92-5 | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 2,3,4-trifluorotoluene in a corona discharge environment?

A1: Research by [] investigated the behavior of 2,3,4-trifluorotoluene when subjected to a corona discharge. Using a specialized experimental setup involving a corona excited supersonic expansion and a long-path monochromator, the researchers observed a vibronically well-resolved emission spectrum in the visible region. Analysis of this spectrum revealed the formation of difluorobenzyl radicals. The study proposes a mechanism where the energy from the corona discharge leads to the cleavage of a C-F bond in 2,3,4-trifluorotoluene, resulting in the formation of these difluorobenzyl radicals.

Q2: Why is understanding the formation of difluorobenzyl radicals from 2,3,4-trifluorotoluene significant?

A2: Understanding the formation and behavior of radicals like difluorobenzyl is crucial in various scientific fields. These transient species play a vital role as intermediates in many chemical reactions. [] By studying their formation mechanisms, scientists can gain insights into reaction pathways, kinetics, and potential applications in areas like materials science or atmospheric chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)

![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)

![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)